molecular formula C10H6F3N3S B12830153 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol

Cat. No.: B12830153
M. Wt: 257.24 g/mol
InChI Key: AOEUUKIXAOVQLQ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of a trifluoromethyl group and a thiol group makes this compound potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol typically involves the following steps:

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

    Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify functional groups.

    Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Reduced Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application and target. In biological systems, it may interact with specific enzymes or receptors, affecting molecular pathways. Detailed mechanisms would require experimental data and literature review.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)pyrimidine-4-thiol: Lacks the trifluoromethyl group.

    6-(Trifluoromethyl)pyrimidine-4-thiol: Lacks the pyridin-4-yl group.

    2-(Pyridin-4-yl)-pyrimidine: Lacks the thiol group.

Uniqueness

The presence of both the trifluoromethyl group and the thiol group in 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H6F3N3S

Molecular Weight

257.24 g/mol

IUPAC Name

2-pyridin-4-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17)

InChI Key

AOEUUKIXAOVQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)C=C(N2)C(F)(F)F

Origin of Product

United States

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